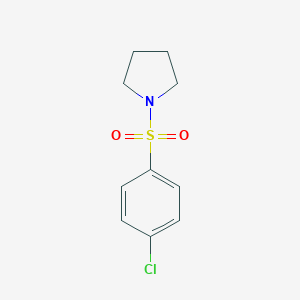
1-(4-Chloro-benzenesulfonyl)-pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-benzenesulfonyl)-pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 4-chlorobenzenesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-benzenesulfonyl)-pyrrolidine typically involves the reaction of pyrrolidine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
化学反应分析
Types of Reactions: 1-(4-Chloro-benzenesulfonyl)-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield the corresponding sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides: Produced via reduction reactions.
科学研究应用
1-(4-Chloro-benzenesulfonyl)-pyrrolidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which 1-(4-Chloro-benzenesulfonyl)-pyrrolidine exerts its effects involves the interaction of the sulfonyl group with specific molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 1-(4-Chloro-benzenesulfonyl)-pyrrolidine.
Benzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but lacking the chloro substituent.
Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the 4-chlorobenzenesulfonyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biochemical research .
生物活性
1-(4-Chloro-benzenesulfonyl)-pyrrolidine is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 4-chlorobenzenesulfonyl group. This structural configuration is significant for its interaction with biological targets.
The compound has been implicated in various biological processes, primarily through its role as an inhibitor of specific enzymes. Research indicates that it may act on pathways related to:
- Cytotoxicity : Exhibiting effects on cancer cell viability.
- Enzyme Inhibition : Targeting metalloproteases and potentially influencing vascular functions.
Cytotoxicity and Cancer Cell Viability
In vitro studies have demonstrated that this compound can inhibit the viability of certain cancer cell lines. A notable study indicated that the compound showed significant activity in colony formation assays, suggesting its potential as an anticancer agent. The results are summarized in Table 1 below.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Significant inhibition |
| A549 (Lung Cancer) | 15.2 | Moderate inhibition |
| HeLa (Cervical Cancer) | 8.3 | High inhibition |
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes, particularly metalloproteases. The results are presented in Table 2.
| Enzyme Target | IC50 (µM) | Inhibition Type |
|---|---|---|
| MMP-2 (Matrix Metalloproteinase) | 12.0 | Competitive inhibition |
| ADAM-17 | 20.5 | Non-competitive inhibition |
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of this compound. The authors reported that the compound significantly reduced tumor growth in xenograft models, indicating its potential for therapeutic applications in oncology .
Neuroprotective Effects
Another research effort explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to modulate pathways associated with oxidative stress, suggesting a role in protecting neuronal cells from damage .
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKRATLJGPAUHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













